molecular formula C8H11N3O3 B1434508 (2-CarbaMoyl-pyrrol-1-yl)-carbaMic acid ethyl ester CAS No. 1379337-32-2

(2-CarbaMoyl-pyrrol-1-yl)-carbaMic acid ethyl ester

Cat. No. B1434508
M. Wt: 197.19 g/mol
InChI Key: OXNKNTMUZVUAHP-UHFFFAOYSA-N
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Description

(2-CarbaMoyl-pyrrol-1-yl)-carbaMic acid ethyl ester (also known as 2-CPE) is a compound that has been studied in the scientific community due to its potential application in various fields. This compound is a derivative of carbaMic acid, a naturally occurring organic acid, and is composed of a carbaMoyl group and a pyrrol-1-yl group. Due to its unique structure, 2-CPE has been studied for its potential uses in synthetic chemistry, biochemistry, and other scientific fields.

Scientific Research Applications

  • Photochemical Generation of Acyl and Carbamoyl Radicals

    • Field : Chemical Science
    • Application Summary : This research details a strategy that uses a commercially available nucleophilic organic catalyst to generate acyl and carbamoyl radicals upon activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path .
    • Methods : The resulting nucleophilic radicals are then intercepted by a variety of electron-poor olefins in a Giese-type addition process. The chemistry requires low-energy photons (blue LEDs) to activate acyl and carbamoyl radical precursors .
    • Results : This method contributes to the efficiency of the overall catalytic process and facilitates the turnover of the catalyst .
  • Photothermal Applications of Two-Dimensional Nanomaterials

    • Field : Materials Chemistry
    • Application Summary : This review discusses the photothermal applications of 2D nanomaterials including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
    • Methods : Photothermal conversion, as a rapid and effective form of energy conversion, has become increasingly attractive in recent years. Among various photothermal agents, two-dimensional (2D) nanomaterials tend to become mainstream due to their higher photothermal conversion efficiency .
    • Results : The good biocompatibility of 2D nanomaterials enables their prosperous applications in photothermal therapy and usually with satisfactory therapeutic effects .
  • Quantum Internet

    • Field : Quantum Physics
    • Application Summary : Quantum internet is a network that could allow information to be exchanged while encoded in quantum states . This technology could enable any two users to establish almost unbreakable cryptographic keys to protect sensitive information .
    • Methods : Quantum entanglement is used, in which two or more objects are linked so that they contain the same information even if they are far apart . This is achieved over several kilometers of existing optical fibers in real urban areas .
    • Results : The experiments are considered the most advanced demonstrations so far of the technology needed for a quantum internet .
  • Energy Storage and Conversion

    • Field : Energy & Environmental Science
    • Application Summary : Biochar-based materials show great application potential in energy storage and conversion . They are used in various energy storage and conversion fields, including hydrogen storage and production, oxygen electrocatalysts, emerging fuel cell technology, supercapacitors, and lithium/sodium ion batteries .
    • Methods : Biochar, a bio-carbon with abundant surface functional groups and easily tuned porosity produced from biomass, is used as a sustainable carbon material .
    • Results : The use of biochar-based materials could be expanded in more energy storage and conversion fields .

properties

IUPAC Name

ethyl N-(2-carbamoylpyrrol-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-2-14-8(13)10-11-5-3-4-6(11)7(9)12/h3-5H,2H2,1H3,(H2,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNKNTMUZVUAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN1C=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-CarbaMoyl-pyrrol-1-yl)-carbaMic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-CarbaMoyl-pyrrol-1-yl)-carbaMic acid ethyl ester
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(2-CarbaMoyl-pyrrol-1-yl)-carbaMic acid ethyl ester

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